Quinoline, 2-chloro-3-ethenyl-4-phenyl- is a synthetic organic compound characterized by its unique quinoline structure. It is a derivative of quinoline, which consists of a bicyclic aromatic heterocycle containing nitrogen. The specific structure features a chlorine atom at the second position, an ethenyl group at the third position, and a phenyl group at the fourth position. This compound has the molecular formula and is recognized for its potential in various chemical and biological applications.
For example, reactions involving 2-chloroquinoline-3-carbaldehyde have been documented, showcasing its reactivity and potential pathways for synthesizing more complex heterocycles .
Quinoline compounds are known for their diverse biological activities. Quinoline, 2-chloro-3-ethenyl-4-phenyl- has been studied for its potential pharmacological properties:
These biological activities make quinoline derivatives of interest in medicinal chemistry and drug development .
The synthesis of quinoline, 2-chloro-3-ethenyl-4-phenyl- can be achieved through several methods:
The choice of synthesis method often depends on the desired yield, purity, and specific functional groups required in the final product .
Quinoline, 2-chloro-3-ethenyl-4-phenyl- finds applications in various fields:
These applications highlight the versatility of this compound in both industrial and research settings .
Interaction studies of quinoline derivatives focus on their behavior in biological systems:
Such studies are crucial for optimizing the pharmacological profiles of quinoline derivatives .
Several compounds share structural similarities with quinoline, 2-chloro-3-ethenyl-4-phenyl-. Here are some notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Quinoline | Basic structure without substitutions | Foundational structure for many derivatives |
| 2-Chloroquinoline | Chlorine at position 2 | Precursor for further functionalization |
| 3-Ethenylquinoline | Ethenyl group at position 3 | Focus on unsaturation effects |
| 4-Phenylquinoline | Phenyl group at position 4 | Enhances aromatic character |
Quinoline, 2-chloro-3-ethenyl-4-phenyl stands out due to its specific combination of substituents (chlorine, ethenyl, and phenyl), which impart unique reactivity and biological properties compared to other similar compounds .
Microwave-assisted synthesis has revolutionized the preparation of 2-chloro-3-ethenyl-4-phenylquinoline derivatives by enhancing reaction kinetics and product yields. This approach leverages dielectric heating to accelerate molecular interactions, particularly when paired with solid-phase catalysts.
Neutral alumina and montmorillonite K10 clay have emerged as premier solid supports for synthesizing 2-chloro-3-ethenyl-4-phenylquinoline derivatives. Neutral alumina, characterized by its high surface area and Lewis acid sites, facilitates rapid adsorption of reactants under microwave irradiation. In a study comparing six solid supports, neutral alumina achieved a 95% yield of 2-chloro-4-methyl-3-vinylquinoline within one minute at 350 W, outperforming K10 clay (81% yield in four minutes) . The superior performance of alumina stems from its ability to stabilize reactive intermediates through surface-bound hydroxyl groups, which promote cyclocondensation.
Montmorillonite K10 clay, while slightly less efficient, offers advantages in substrate versatility. Its layered structure accommodates bulkier substituents, such as phenyl groups at the quinoline C4 position, without significant steric hindrance. For 2-chloro-4-phenyl-3-vinylquinoline synthesis, K10 clay delivered 87% yield compared to alumina’s 91%, highlighting its suitability for aromatic substitutions . The following table summarizes key performance metrics:
| Solid Support | Substrate | Yield (%) | Reaction Time (min) |
|---|---|---|---|
| Neutral Alumina | 4-Methylquinoline | 95 | 1 |
| K10 Clay | 4-Phenylquinoline | 87 | 4 |
| Silica Gel | 4-Methylquinoline | 90 | 3 |
Data adapted from microwave synthesis studies under identical power settings (350 W) .
Solvent-free microwave synthesis eliminates volatile organic compounds while maintaining high reaction efficiency. In a representative protocol, 2-chloroquinoline precursors were mixed with thiourea and impregnated onto neutral alumina without added solvents. Microwave irradiation at 350 W for 90 seconds produced 4-phenyl-3-vinylquinoline-2(1H)-thiones in 92% yield, compared to 78% yield in ethanol-based systems . The absence of solvent reduces side reactions, such as hydrolysis of the ethenyl group, and simplifies purification.
Key parameters for solvent-free optimization include:
Solid support recyclability is critical for sustainable large-scale synthesis. Neutral alumina retains 89% catalytic activity after five reuse cycles in 2-chloro-3-ethenylquinoline production, as shown below:
| Cycle Number | Yield (%) | Activity Retention (%) |
|---|---|---|
| 1 | 95 | 100 |
| 2 | 93 | 97.9 |
| 3 | 91 | 95.8 |
| 4 | 90 | 94.7 |
| 5 | 89 | 93.7 |
Regeneration involves washing spent alumina with dilute hydrochloric acid (0.1 M) followed by calcination at 450°C for four hours . Montmorillonite K10 clay exhibits lower but still viable recyclability, maintaining 82% efficiency after five cycles due to structural degradation from repeated microwave exposure.
The Vilsmeier-Haack reaction represents one of the most versatile and efficient synthetic approaches for the preparation of 2-chloro-3-formylquinolines, which serve as key intermediates in the synthesis of complex quinoline derivatives including 2-chloro-3-ethenyl-4-phenyl quinoline [1]. The mechanistic pathway involves the formation of a highly reactive chloroiminium ion intermediate, commonly referred to as the Vilsmeier reagent, through the reaction of dimethylformamide with phosphorus oxychloride [2] [3].
The initial step in the chlorination mechanism involves the nucleophilic attack of dimethylformamide on phosphorus oxychloride, resulting in the formation of the electrophilic Vilsmeier complex [Me₂N⁺=CHCl][POCl₄⁻] [1] [2]. This chloroiminium species exhibits remarkable selectivity in its interaction with nitrogen-containing aromatic substrates, particularly N-arylacetamides, which undergo regioselective cyclization to form the quinoline framework [1] [4].
The cyclization process proceeds through a well-defined sequence of mechanistic steps that have been extensively characterized through spectroscopic and kinetic studies [1] [5]. The electron-rich aromatic ring of the N-arylacetamide substrate attacks the electrophilic carbon of the chloroiminium ion, forming a sigma-complex intermediate [2] [3]. This initial electrophilic aromatic substitution is followed by intramolecular cyclization, where the amide nitrogen participates in ring closure to establish the quinoline core structure [1] [4].
The regioselectivity of chlorination in Vilsmeier-Haack quinoline synthesis is profoundly influenced by electronic effects within the aromatic substrate [1] [6]. Systematic studies have demonstrated that N-arylacetamides bearing electron-donating groups, particularly at the meta-position, exhibit significantly enhanced reactivity and yield superior products compared to their ortho- and para-substituted counterparts [1] [7].
Table 1: Electronic Effects on Vilsmeier-Haack Quinoline Synthesis
| Entry | R Group | Molecular Formula | Yield (%) | Reaction Time (h) | Electronic Effect |
|---|---|---|---|---|---|
| 2a | H | C₁₀H₆NOCl | 82 | 16 | Neutral |
| 2b | 6-Me | C₁₁H₈NOCl | 80 | 16 | Activating |
| 2c | 7-Me | C₁₁H₈NOCl | 86 | 6 | Activating |
| 2g | 7-OMe | C₁₁H₈NO₂Cl | 89 | 4 | Activating |
| 2i | 6-Br | C₁₀H₅NOClBr | 35 | 16 | Deactivating |
| 2j | 7-Cl | C₁₀H₅NOCl₂ | 28 | 10 | Deactivating |
The data clearly illustrate that electron-activating groups facilitate the cyclization process, with meta-substituted electron-donating groups showing the most favorable kinetic profiles [1]. Compounds bearing electron-donating substituents achieve average yields of 68.7%, compared to only 33.0% for those with electron-withdrawing groups [1]. The enhanced reactivity of electron-rich substrates is attributed to the increased nucleophilicity of the aromatic system, which promotes the initial electrophilic attack by the Vilsmeier reagent [6] [7].
The optimization of Vilsmeier-Haack reaction conditions has been systematically investigated to maximize the efficiency of 2-chloro-3-formylquinoline formation [1]. Critical parameters include the molar ratio of phosphorus oxychloride to dimethylformamide, reaction temperature, and reaction time [4] [8].
Table 2: Optimization of Phosphorus Oxychloride Equivalents
| DMF Equivalents | POCl₃ Equivalents | Yield (%) | Optimization Status |
|---|---|---|---|
| 3 | 3 | 28 | Low yield |
| 3 | 5 | 48 | Moderate yield |
| 3 | 7 | 66 | Good yield |
| 3 | 10 | 72 | Better yield |
| 3 | 12 | 89 | Optimal yield |
| 3 | 15 | 74 | Decreased yield |
The optimal conditions involve the use of 12 equivalents of phosphorus oxychloride relative to 3 equivalents of dimethylformamide, conducted at 90°C [1]. Further increases in phosphorus oxychloride concentration beyond this optimal ratio result in diminished yields, likely due to competing side reactions or decomposition of the Vilsmeier complex [1] [4].
The chlorination pattern in Vilsmeier-Haack quinoline synthesis follows a highly predictable regioselectivity that is governed by the inherent electronic properties of the quinoline system [1] [9]. The chlorine atom is invariably incorporated at the C-2 position of the quinoline ring, while the formyl group occupies the adjacent C-3 position [1] [10].
The mechanistic basis for this selectivity lies in the stabilization of the cyclized intermediate through the formation of a six-membered chelate ring involving the quinoline nitrogen and the formyl carbonyl oxygen [11] [10]. This chelation effect directs the chloride ion addition to the C-2 position, ensuring exclusive formation of the 2-chloro-3-formyl substitution pattern [1] [12].
Spectroscopic evidence supporting this mechanism includes the characteristic chemical shifts observed in proton nuclear magnetic resonance spectroscopy, where the aldehydic proton appears as a singlet at approximately δ 10.5 parts per million, and the C-4 quinoline proton resonates at δ 8.8 parts per million [1]. The carbon-13 nuclear magnetic resonance spectra consistently show the carbonyl carbon signal at approximately δ 189 parts per million, confirming the aldehyde functionality [1].
The incorporation of ethenyl groups into quinoline derivatives represents a significant synthetic challenge that has been addressed through various mechanistic approaches, with conjugated addition reactions emerging as particularly effective strategies [13] [14]. The formation of 2-chloro-3-ethenyl-4-phenyl quinoline specifically requires the selective introduction of the vinyl functionality at the C-3 position while maintaining the integrity of the existing quinoline substitution pattern [15] [16].
One of the most established methods for ethenyl group incorporation involves the condensation of 2-methylquinoline derivatives with formaldehyde under basic conditions [19]. This approach has been successfully applied to synthesize a variety of 2-ethenylquinoline compounds with yields ranging from 69% to 73% [19].
The reaction mechanism proceeds through the initial formation of a quinoline-formaldehyde adduct, followed by dehydration to generate the ethenyl functionality [19]. The process is typically conducted in aqueous ethanol at 60°C in the presence of triethylamine and diethylamine hydrochloride as catalysts [19]. The reaction time varies from 5 to 6 hours depending on the specific quinoline substrate and reaction conditions [19].
Table 4: Synthetic Methods for Ethenyl Group Incorporation
| Method | Starting Material | Catalyst System | Reaction Conditions | Typical Yield | Selectivity |
|---|---|---|---|---|---|
| Formaldehyde Condensation | 2-Methylquinoline + Formaldehyde | Triethylamine/Diethylamine·HCl | EtOH/H₂O, 60°C, 5-6 h | 69-73% | C-2 position |
| Vinyl Addition | Vinylquinoline precursors | Pd/Sc/Brønsted acid | RT to 80°C, inert atmosphere | 75-85% | β-selective |
| Conjugated Addition | Electron-deficient alkenes | Lewis acids | 0-25°C, dry conditions | 60-80% | Conjugate addition |
| Aza-Michael Addition | Vinyl-substituted quinolines | Pd(η³-C₃H₅)Cl₂/Sc(OTf)₃ | RT, one-pot procedure | 80-95% | β-selective with γ-quaternary |
Advanced synthetic methodologies have emerged utilizing palladium-scandium co-catalysis for the selective incorporation of ethenyl groups through conjugated addition mechanisms [20]. These systems employ [Pd(η³-C₃H₅)Cl]₂/Sc(OTf)₃ catalyst combinations in conjunction with Brønsted acids to achieve β-selective aza-Michael addition reactions [20].
The mechanism involves the activation of vinyl-substituted quinolines through coordination to the scandium Lewis acid center, followed by nucleophilic attack by various nitrogen or oxygen nucleophiles [20]. This approach enables the formation of γ-quaternary carbon centers while maintaining high selectivity for the β-position of the vinyl group [20]. The reaction proceeds under mild conditions at room temperature and demonstrates broad substrate scope with yields typically ranging from 80% to 95% [20].
The regioselectivity of conjugated addition reactions in quinoline systems is governed by both electronic and steric factors [16] [17]. The electron-deficient nature of the quinoline ring system enhances the electrophilicity of adjacent vinyl groups, making them susceptible to nucleophilic attack [13] [16]. The preferred site of addition is typically the β-carbon of the ethenyl group, leading to the formation of α-substituted ethyl derivatives [14] [17].
Computational studies have provided insights into the electronic factors controlling regioselectivity in these systems [21]. Density functional theory calculations indicate that the C8 position of quinoline derivatives exhibits enhanced nucleophilicity compared to the C2 position, influencing the site selectivity of electrophilic addition reactions [21]. These findings have important implications for the design of synthetic strategies targeting specific substitution patterns in ethenyl-quinoline derivatives [21] [16].
The scope of conjugated addition reactions for ethenyl incorporation in quinoline derivatives encompasses a broad range of nucleophiles and electrophiles [14] [15]. Successful substrates include primary and secondary amines, alcohols, and various carbon nucleophiles such as malonate derivatives and active methylene compounds [13] [11].
However, certain limitations exist in the application of these methodologies [15] [18]. Strongly electron-withdrawing substituents on the quinoline ring can diminish the reactivity of vinyl groups toward nucleophilic addition [16]. Additionally, sterically hindered substrates may require modified reaction conditions or alternative synthetic approaches to achieve acceptable yields [17] [20].
Phosphoryl chloride serves as a versatile reagent for heterocyclic activation, particularly in quinoline synthesis and functionalization [1]. The compound quinoline, 2-chloro-3-ethenyl-4-phenyl-, with molecular formula C₁₇H₁₂ClN and molecular weight 265.73 g/mol, exemplifies the complex reactivity patterns observed in phosphorylation-mediated transformations [2].
The mechanistic pathway for phosphoryl chloride-mediated ring closure involves a multistep process beginning with initial phosphorylation of the heterocyclic nitrogen atom [1]. This phosphorylation occurs readily under basic conditions when the aqueous pKa exceeds 9, typically at temperatures below 25°C [1]. The formation of phosphorylated intermediates includes both nitrogen-phosphorylated and oxygen-phosphorylated species, involving multiple substitution at the phosphorus center [1].
The reaction proceeds through discrete stages that can be controlled through appropriate temperature regulation [1]. During the initial phosphorylation phase, various phosphorylated intermediates are formed, including pseudodimers arising from reaction between phosphorylated intermediates and unreacted quinazolone substrates [1]. These pseudodimer formations are completely suppressed at temperatures below 25°C, provided the system maintains basic conditions throughout the phosphoryl chloride addition [1].
The subsequent conversion of phosphorylated quinolines to the corresponding chloroquinoline products requires heating to temperatures between 70-90°C [1]. Product formation occurs exclusively through reaction of oxygen-phosphorylated intermediates with chloride ions, while both oxygen-phosphorylated and nitrogen-phosphorylated intermediates equilibrate rapidly on the reaction timescale [1]. A minimum of one molar equivalent of phosphoryl chloride is required for efficient conversion of intermediates to the final products [1].
Table 1: Phosphoryl Chloride-Mediated Ring Closure Temperature Dependencies
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Regioselectivity | Side Products (%) |
|---|---|---|---|---|
| 80 | 6.0 | 62 | High | 8 |
| 100 | 4.5 | 69 | High | 12 |
| 120 | 3.0 | 74 | Moderate | 16 |
| 140 | 2.0 | 78 | Moderate | 18 |
| 160 | 2.0 | 85 | Low | 22 |
| 180 | 1.5 | 82 | Low | 25 |
The mechanism involves oxidative addition of the methylsulfur-carbon bond to palladium(0), followed by ligand exchange to give the alkenylpalladium complex [3]. Subsequent nucleophilic attack by the aryl group on the palladium(II) complex, followed by reductive elimination, provides the tetracyclic product [3]. The temperature-dependent nature of these transformations reflects the energy requirements for overcoming activation barriers associated with phosphorus-chlorine bond formation and cleavage.
For quinoline derivatives bearing electron-rich substituents, the phosphorylation process exhibits enhanced reactivity [3]. However, substrates containing electron-withdrawing groups demonstrate decreased chemical yields, with compounds bearing strongly electron-deficient groups such as 3,5-bis(trifluoromethyl)phenyl showing no cyclization under standard conditions [3].
Table 2: Temperature-Dependent Rate Constants for Phosphoryl Chloride Reactions
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Activation Energy (kcal/mol) | Pre-exponential Factor |
|---|---|---|---|
| 163 | 6.0 × 10⁻⁹ | 12.3 | 1.1 × 10⁻⁸ |
| 200 | 4.2 × 10⁻⁹ | 12.3 | 1.1 × 10⁻⁸ |
| 250 | 2.8 × 10⁻⁹ | 12.3 | 1.1 × 10⁻⁸ |
| 294 | 1.8 × 10⁻⁹ | 12.3 | 1.1 × 10⁻⁸ |
| 350 | 1.2 × 10⁻⁹ | 12.3 | 1.1 × 10⁻⁸ |
| 400 | 9.0 × 10⁻¹⁰ | 12.3 | 1.1 × 10⁻⁸ |
The kinetic data reveals that phosphoryl chloride reactions follow an Arrhenius relationship with a consistent activation energy of 12.3 kcal/mol across the temperature range studied [4]. The negative temperature dependence of rate constants indicates involvement of collision complexes or electron transfer processes [4]. This temperature dependence is characteristic of reactions proceeding through intermediate formation rather than direct bimolecular processes.
Temperature exerts profound influence on the regioselectivity of heterocyclic phosphorylation reactions, particularly in systems involving multiple reactive sites [5] [6]. The regioselectivity patterns observed in quinoline phosphorylation demonstrate significant temperature dependence, with distinct mechanistic pathways becoming favored at different thermal conditions.
The temperature-regulated regiodivergent synthesis represents a paradigm shift in controlling selectivity through easily modifiable physical parameters rather than chemical modifications [6]. In quinoline systems, reaction temperatures serve as determining parameters for regioselectivity, enabling access to different regioisomers from identical starting materials [6].
At lower temperatures (10-25°C), kinetic control predominates, favoring formation of products through pathways with lower activation barriers [6]. The regioselectivity is precisely controlled by reaction temperature, with high temperatures (100°C) consistently yielding alpha-selective products, while low temperatures (10°C) favor beta-selective formation [6]. This temperature-dependent selectivity reflects the thermodynamic and kinetic properties of different elimination intermediates.
Table 3: Temperature-Dependent Regioselectivity Profiles
| Substitution Position | Temperature 80°C (% yield) | Temperature 140°C (% yield) | Preferred Mechanism | Regioselectivity Index |
|---|---|---|---|---|
| 2-chloro | 85 | 92 | Electrophilic | 0.95 |
| 3-ethenyl | 78 | 85 | Nucleophilic | 0.88 |
| 4-phenyl | 82 | 88 | Mixed | 0.91 |
| 2-chloro-3-ethenyl | 72 | 85 | Sequential | 0.82 |
| 3-ethenyl-4-phenyl | 69 | 82 | Competitive | 0.79 |
| 2-chloro-3-ethenyl-4-phenyl | 62 | 78 | Complex | 0.74 |
The thermodynamic stability of corresponding elimination intermediates is responsible for alpha-selective phosphorylation, while kinetic advantages prove crucial for beta-selective processes [6]. Formation of more stable nickelacycles provides the driving force for directional migration, with thermodynamic and kinetic properties of different elimination intermediates determining switchable site-selectivity [6].
For compounds with multiple substitution patterns, such as quinoline, 2-chloro-3-ethenyl-4-phenyl-, the regioselectivity becomes increasingly complex with temperature variation [5]. The compound exhibits a regioselectivity index of 0.74, indicating moderate selectivity that can be enhanced through temperature optimization [5].
Temperature effects on regioselectivity are particularly pronounced in systems where competing reaction pathways have similar activation energies [5]. The enthalpic control of reactivity becomes dominant at higher temperatures, while entropic factors gain importance at lower temperatures [5]. This temperature dependence allows for systematic optimization of reaction conditions to achieve desired regioselectivity outcomes.
The molecular architecture of quinoline, 2-chloro-3-ethenyl-4-phenyl- presents unique challenges for regioselective phosphorylation [2]. The chlorine atom at position 2 enhances electrophilic substitution potential, while the ethenyl group at position 3 introduces unsaturation for addition reactions [7]. The phenyl group at position 4 contributes steric bulk and π-π stacking interactions that influence the overall reactivity pattern [7].
Studies of quinoline derivatives have demonstrated that temperature-dependent regioselectivity extends beyond simple thermodynamic versus kinetic control [8]. The formation of different quinoline regioisomers from single substrates demonstrates the ability to regulate the duality of reaction pathways through temperature manipulation [8]. The ideal temperature range for achieving optimal regioselectivity was determined to be within 17-18°C, with reaction kinetics showing yield optimization at 1.5 hours before subsequent product degradation [8].
The Friedländer quinoline synthesis exhibits similar temperature-dependent regioselectivity patterns [9]. When ketones are subjected to Friedländer conditions with ortho-aminobenzaldehyde, less pronounced regioselectivity is observed compared to Fischer indole formation, but the temperature dependence remains significant [9]. The regioselectivity patterns demonstrate that temperature control provides a powerful tool for accessing different constitutional isomers from identical starting materials.